molecular formula C21H35N3O5S B589671 3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine CAS No. 1356930-50-1

3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B589671
CAS No.: 1356930-50-1
M. Wt: 441.587
InChI Key: IGXXDTDFDPTUTB-IOKFPZHUSA-N
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Description

3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine is a complex organic compound with the molecular formula C21H35N3O5S and a molecular weight of 441.587 g/mol. This compound is an acetyl cysteine derivative, which suggests it may have applications in various fields such as chemistry, biology, and medicine.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanopropanoic acid group can be reduced to form primary amines.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its acetyl cysteine derivative structure suggests it may have antioxidant properties, which could be useful in biological studies.

    Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with biological molecules through its functional groups. The sulfanyl group could participate in redox reactions, while the acetamido and cyanopropanoic acid groups could interact with enzymes or receptors. Molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other acetyl cysteine derivatives and compounds with sulfanyl and cyanopropanoic acid groups. What sets 3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

  • N-Acetylcysteine
  • S-Carboxymethyl-L-cysteine
  • Carbocisteine

Properties

IUPAC Name

3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-7(9(15)16)4-17-3-6(2-10)8(13)14/h11-13H,1-10H2;6-7H,3-4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;6?,7-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXXDTDFDPTUTB-IOKFPZHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 2
Reactant of Route 2
3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 3
Reactant of Route 3
3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 4
Reactant of Route 4
3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 5
3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 6
3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine

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